N-(2-Methylpyridin-3-yl)acetamide
Overview
Description
N-(2-Methylpyridin-3-yl)acetamide is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for N-(2-Methylpyridin-3-yl)acetamide involves the reaction of 2-methyl-3-aminopyridine with acetic anhydride. The reaction typically takes place in a solvent such as dichloromethane, with pyridine acting as a base. The reaction mixture is stirred at room temperature, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine.
Substitution: The products vary depending on the nucleophile used but can include various substituted amides.
Scientific Research Applications
N-(2-Methylpyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-Methylpyridin-3-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key proteins and signaling molecules within cells .
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-yl)acetamide
- N-(5-Bromo-2-methylpyridin-3-yl)acetamide
- N-(2-Methylimidazo[1,2-a]pyridin-3-yl)acetamide
Uniqueness
N-(2-Methylpyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-(2-methylpyridin-3-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-8(10-7(2)11)4-3-5-9-6/h3-5H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYOCGXRWCWTRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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